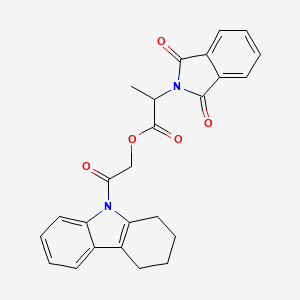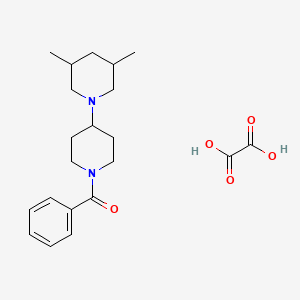![molecular formula C16H18ClN3O2S2 B3973998 4-chloro-N-[2-(2-pyrimidinylthio)cyclohexyl]benzenesulfonamide](/img/structure/B3973998.png)
4-chloro-N-[2-(2-pyrimidinylthio)cyclohexyl]benzenesulfonamide
描述
“4-chloro-N-[2-(2-pyrimidinylthio)cyclohexyl]benzenesulfonamide” is a chemical compound. It’s a derivative of benzenesulfonamide, a class of compounds known for their various biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles . The specific synthesis process for “this compound” is not available in the retrieved data.科学研究应用
4-chloro-N-[2-(2-pyrimidinylthio)cyclohexyl]benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent and selective antagonist of the mGluR1 receptor, which is a G protein-coupled receptor that plays a crucial role in the central nervous system. This receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. The inhibition of this receptor has been shown to have therapeutic potential in various neurological and psychiatric disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
作用机制
The mechanism of action of 4-chloro-N-[2-(2-pyrimidinylthio)cyclohexyl]benzenesulfonamide involves the inhibition of the mGluR1 receptor. This receptor is a G protein-coupled receptor that is coupled to a Gq protein. Upon activation, the receptor activates the Gq protein, which in turn activates the phospholipase C (PLC) pathway. This pathway leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which are second messengers that mediate various cellular responses. The inhibition of the mGluR1 receptor by this compound leads to the reduction of the PLC pathway, thereby reducing the production of IP3 and DAG.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have a potent inhibitory effect on the mGluR1 receptor, which plays a crucial role in various physiological processes such as synaptic plasticity, learning, and memory. The inhibition of this receptor has been shown to have therapeutic potential in various neurological and psychiatric disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, this compound has been found to have a low toxicity profile, which makes it a promising candidate for further development.
实验室实验的优点和局限性
One of the main advantages of using 4-chloro-N-[2-(2-pyrimidinylthio)cyclohexyl]benzenesulfonamide in lab experiments is its potent inhibitory effect on the mGluR1 receptor. This makes it a valuable tool for studying the physiological and biochemical effects of this receptor. Additionally, this compound has a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 4-chloro-N-[2-(2-pyrimidinylthio)cyclohexyl]benzenesulfonamide. One potential area of research is the development of more potent and selective mGluR1 antagonists. Additionally, the therapeutic potential of this compound in various neurological and psychiatric disorders should be further explored. Another area of research is the investigation of the role of the mGluR1 receptor in various physiological processes such as synaptic plasticity, learning, and memory. Finally, the potential use of this compound in combination with other compounds should also be explored.
属性
IUPAC Name |
4-chloro-N-(2-pyrimidin-2-ylsulfanylcyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S2/c17-12-6-8-13(9-7-12)24(21,22)20-14-4-1-2-5-15(14)23-16-18-10-3-11-19-16/h3,6-11,14-15,20H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRZAQUSULQHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)SC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3973927.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3973936.png)


![1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973969.png)
![2,6-dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973977.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3973983.png)
![4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B3973987.png)
![2,3,4,5-tetrachloro-6-({[1-(2-thienyl)ethyl]amino}carbonyl)benzoic acid](/img/structure/B3974005.png)
![N-propyl-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3974009.png)
![3-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-6-(2-phenoxyethoxy)pyridazine](/img/structure/B3974015.png)

![[4-(2,4-dichlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3974037.png)